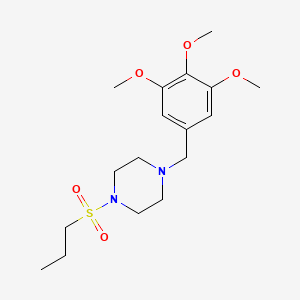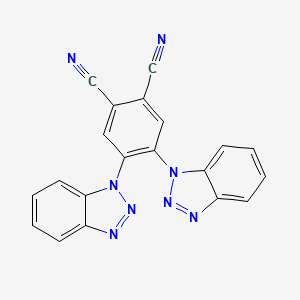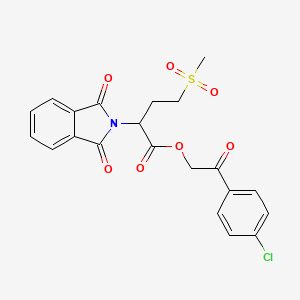
1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound that combines the structural features of benzotriazole and tetrahydroacridine. Benzotriazole is known for its applications in corrosion inhibition and as a synthetic intermediate, while tetrahydroacridine derivatives have been studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves a multi-step process. One common method starts with the preparation of benzotriazole derivatives, which are then reacted with acridine derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or dioxane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, ethanol as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole ring .
Applications De Recherche Scientifique
1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its neuroprotective properties, particularly in the context of Alzheimer’s disease.
Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with specific molecular targets. In the context of neuroprotection, it is believed to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This action can help alleviate symptoms of neurodegenerative diseases . Additionally, the benzotriazole moiety can interact with metal ions, providing corrosion inhibition properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzotriazol-1-ylmethyl isocyanide: Known for its use in Passerini and Ugi reactions.
1H-Benzotriazol-1-ylmethyl naphthalen-2-ol: Studied for its hydrogen-bonding properties.
Uniqueness
1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is unique due to its dual functionality, combining the properties of benzotriazole and tetrahydroacridine. This dual functionality allows it to be used in a wide range of applications, from medicinal chemistry to industrial processes .
Propriétés
Formule moléculaire |
C21H18N4O2 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C21H18N4O2/c26-21(27-13-25-19-12-6-5-11-18(19)23-24-25)20-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)20/h1,3,5-7,9,11-12H,2,4,8,10,13H2 |
Clé InChI |
RPYXTJCRMDJOLI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCN4C5=CC=CC=C5N=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B10877671.png)
![6-(4-bromophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10877674.png)
![2-(4-{[4-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10877678.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10877696.png)
![N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B10877703.png)
![5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B10877706.png)



![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(butan-2-yl)piperazine](/img/structure/B10877732.png)
![5-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10877739.png)

![2-{(E)-[2-(2-methoxyphenyl)hydrazinylidene]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B10877748.png)

